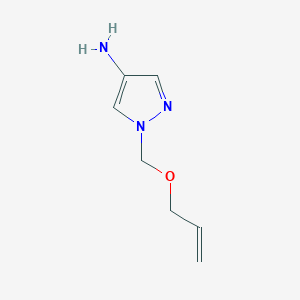
(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO3S. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride typically involves the reaction of 3,5-dimethylisoxazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reactivity of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack .
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions.
(3,5-Dimethylisoxazol-4-yl)methanesulfonamide: A derivative formed by the reaction of (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride with an amine.
Uniqueness: this compound is unique due to the presence of the isoxazole ring, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex molecules and in applications where the isoxazole moiety is desired .
Properties
Molecular Formula |
C6H8ClNO3S |
|---|---|
Molecular Weight |
209.65 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H8ClNO3S/c1-4-6(3-12(7,9)10)5(2)11-8-4/h3H2,1-2H3 |
InChI Key |
BKMGJKWQMQZFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
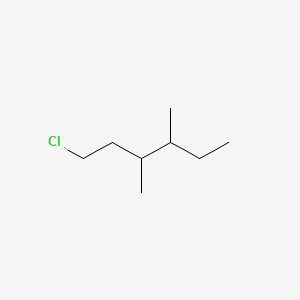
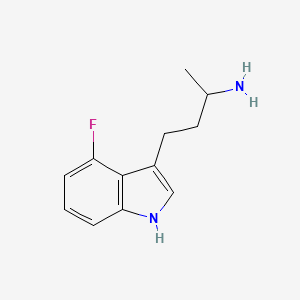
![N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13189518.png)

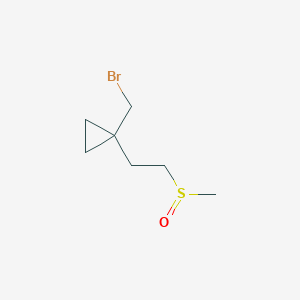
![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
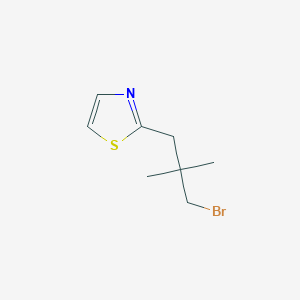
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)

